molecular formula C46H55N7O7S B605033 A-1210477

A-1210477

カタログ番号: B605033
分子量: 850.0 g/mol
InChIキー: XMVAWGSQPHFXKU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

A-1210477は、B細胞リンパ腫2(BCL-2)ファミリータンパク質のメンバーである、ミエロイド細胞白血病1(MCL-1)の選択的阻害剤です。MCL-1は、アポトーシスを阻止することにより、癌細胞の生存に重要な役割を果たす抗アポトーシスタンパク質です。 This compoundは、MCL-1に高い親和性と特異性で結合し、MCL-1依存性癌細胞のアポトーシスを促進します .

科学的研究の応用

Breast Cancer

A study demonstrated that A-1210477 effectively induces rapid apoptosis in breast cancer cell lines by targeting MCL-1, suggesting its potential as a therapeutic agent for this type of cancer .

Esophageal Squamous Cell Carcinoma (ESCC)

In research involving ESCC, this compound treatment resulted in decreased cellular proliferation and reduced tumor burden in mouse models. The compound acted as both an anti-proliferative and pro-apoptotic agent, highlighting its clinical implications for treating ESCC .

Acute Myeloid Leukemia (AML)

This compound was evaluated in AML cell lines and mouse models, where it exhibited efficacy against ABT-resistant cells. This indicates its potential as a targeted therapy for patients with hematological malignancies .

Non-Small Cell Lung Cancer (NSCLC)

The compound has also been shown to synergize with other BCL-2 inhibitors like navitoclax in NSCLC models, enhancing the overall anti-cancer effect .

Case Studies

Cancer Type Study Focus Findings
Breast CancerApoptosis InductionThis compound induced rapid apoptosis in breast cancer cells, demonstrating therapeutic potential .
Esophageal Squamous CellTumor Growth SuppressionTreatment with this compound significantly reduced tumor burden and cellular proliferation in ESCC models .
Acute Myeloid LeukemiaResistance OvercomingThis compound effectively inhibited ABT-resistant AML cells, suggesting new treatment avenues .
Non-Small Cell Lung CancerSynergistic EffectsEnhanced anti-cancer activity when combined with navitoclax, indicating potential for combination therapies .

準備方法

合成経路と反応条件

A-1210477は、さまざまな化学反応を含む多段階プロセスによって合成されます。 この化合物の化学名は、7- (5- ( (4- (4- (N,N-ジメチルスルファモイル)ピペラジン-1-イル)フェノキシ)メチル)-1,3-ジメチル-1H-ピラゾール-4-イル)-1- (2-モルホリノエチル)-3- (3- (ナフタレン-1-イルオキシ)プロピル)-1H-インドール-2-カルボン酸です . 合成には、次の重要な手順が含まれます。

  • ピラゾール環の形成。
  • インドール部分の導入。
  • ナフタレンイルオキシプロピル基の付加。
  • モルホリノエチル基の添加。
  • ジメチルスルファモイルピペラジン誘導体との最終的なカップリング。

工業的生産方法

This compoundの工業的生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。 これには、高スループット反応器、自動合成、および精製技術の使用が含まれ、最終製品の高い収率と純度が保証されます .

化学反応の分析

反応の種類

A-1210477は、次のようなさまざまな化学反応を受けます。

    酸化: この化合物は、特定の条件下で酸化されて、酸化誘導体になる可能性があります。

    還元: 還元反応は、分子内の特定の官能基を修飾するために実行できます。

一般的な試薬と条件

主な生成物

これらの反応から生成される主な生成物には、官能基が修飾されたthis compoundのさまざまな誘導体があり、それらはさらなる研究開発に使用できます .

科学研究アプリケーション

This compoundは、次のような幅広い科学研究アプリケーションを持っています。

生物活性

A-1210477 is a selective small-molecule inhibitor of the anti-apoptotic protein MCL-1, which plays a critical role in the survival of various cancer cells. This compound has garnered attention for its ability to induce apoptosis in cancer cells that are MCL-1 dependent, and it has shown promise in combination therapies with other anti-cancer agents. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in different cancer types, and relevant research findings.

This compound functions primarily by binding to MCL-1 with high affinity, disrupting its interactions with pro-apoptotic proteins such as BIM and NOXA. This disruption leads to the induction of intrinsic apoptosis pathways. The compound has been characterized by its ability to:

  • Induce Apoptosis : this compound triggers intrinsic apoptosis in multiple cancer cell lines by elevating MCL-1 levels and disrupting MCL-1–BIM complexes, thus promoting cell death pathways independent of classical mechanisms involving BAX/BAK .
  • Synergize with Other Drugs : It has been shown to enhance the efficacy of other BCL-2 family inhibitors like navitoclax, making it a valuable candidate for combination therapies .

Efficacy in Cancer Models

A series of studies have demonstrated the effectiveness of this compound across various cancer types, particularly in hematological malignancies and solid tumors.

Table 1: Summary of Efficacy Studies

Cancer TypeCell Lines/ModelsIC50 (µM)Observations
Multiple MyelomaH929, RPMI-82260.5 - 5Induces apoptosis; synergizes with navitoclax
Acute Myeloid Leukemia (AML)HL-60, MOLM-13, MV4-110.1 - 10Inhibits viability irrespective of ABT resistance
Esophageal Squamous Cell Carcinoma (ESCC)Chemically induced mouse modelNot specifiedReduces tumor burden; increases apoptotic cells
Triple-Negative Breast CancerVarious cell linesNot specifiedDependent on BCL-xL and MCL-1 for survival

Case Studies

Case Study 1: Multiple Myeloma
In a study involving multiple myeloma cell lines, this compound was shown to induce significant apoptosis. The compound disrupted MCL-1–BIM complexes effectively at low concentrations, leading to enhanced cell death compared to controls .

Case Study 2: Acute Myeloid Leukemia
Research indicated that this compound could overcome resistance to ABT-737 in AML models. Treatment with this compound resulted in a significant reduction in cell viability across multiple resistant AML cell lines .

Case Study 3: Esophageal Squamous Cell Carcinoma
In vivo studies demonstrated that this compound treatment led to a marked increase in apoptotic cells within ESCC tissues, correlating with reduced tumor growth in mouse models . Quantitative immunohistochemistry revealed a significant increase in cleaved caspase 3 expression following treatment.

Research Findings

Recent studies have elucidated several key findings regarding the biological activity of this compound:

  • Concentration-Dependent Effects : The compound exhibits varying effects based on concentration; lower concentrations primarily induce apoptosis through MCL-1 inhibition while higher concentrations may trigger alternative apoptotic pathways .
  • MCL-1 Protein Elevation : Interestingly, this compound also causes an elevation in MCL-1 protein levels without corresponding increases in mRNA, suggesting post-translational modifications or stabilization as a mechanism .
  • Rapid Apoptosis Induction : Apoptosis can occur within hours of exposure to this compound, indicating its potential for rapid therapeutic effects .

特性

IUPAC Name

7-[5-[[4-[4-(dimethylsulfamoyl)piperazin-1-yl]phenoxy]methyl]-1,3-dimethylpyrazol-4-yl]-1-(2-morpholin-4-ylethyl)-3-(3-naphthalen-1-yloxypropyl)indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H55N7O7S/c1-33-43(41(49(4)47-33)32-60-36-19-17-35(18-20-36)51-22-24-52(25-23-51)61(56,57)48(2)3)40-14-8-13-38-39(15-9-29-59-42-16-7-11-34-10-5-6-12-37(34)42)45(46(54)55)53(44(38)40)26-21-50-27-30-58-31-28-50/h5-8,10-14,16-20H,9,15,21-32H2,1-4H3,(H,54,55)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVAWGSQPHFXKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C2=CC=CC3=C2N(C(=C3CCCOC4=CC=CC5=CC=CC=C54)C(=O)O)CCN6CCOCC6)COC7=CC=C(C=C7)N8CCN(CC8)S(=O)(=O)N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H55N7O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

850.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does A-1210477 interact with its target MCL-1?

A1: this compound binds directly to the BH3-binding groove of MCL-1, mimicking the interaction of pro-apoptotic BH3-only proteins. [] This disrupts the interaction between MCL-1 and pro-apoptotic proteins like BAK and BIM, freeing them to induce apoptosis. [, , , ]

Q2: What are the downstream effects of MCL-1 inhibition by this compound?

A2: By inhibiting MCL-1, this compound promotes the activation of pro-apoptotic proteins like BAK and BAX. [, , ] This leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, ultimately triggering apoptosis. [, , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C43H49N7O7S, and its molecular weight is 792.0 g/mol.

Q4: What is known about the stability of this compound under various conditions and potential formulation strategies to improve its stability, solubility, or bioavailability?

A4: While the research focuses on the biological activity of this compound, specific details regarding its stability under various conditions and formulation strategies are not explicitly provided.

Q5: Which cancer cell lines are sensitive to this compound in vitro?

A5: this compound has demonstrated efficacy against a variety of cancer cell lines in vitro, including:

  • Acute Myeloid Leukemia (AML): OCI-AML3, MOLM13, MV4-11, HL-60, KG-1, Kasumi [, , , , ]
  • Acute Lymphoblastic Leukemia (ALL): Bal-KHc []
  • Multiple Myeloma: H929, MM.1S [, ]
  • Cervical Cancer: HeLa, C33A, SiHa, CaSki []
  • Esophageal Squamous Cell Carcinoma (ESCC): 4-nitroquinoline-1-oxide (4-NQO)-induced ESCC mouse model []
  • Triple-Negative Breast Cancer (TNBC): MDA-MB-231 [, , ]
  • Diffuse Large B Cell Lymphoma (DLBCL): U-2946 []

Q6: Has this compound shown efficacy in vivo, and if so, in which animal models?

A6: Yes, this compound has shown promising antitumor activity in vivo:

  • AML: this compound reduced AML cell burden in xenograft mouse models using MOLM13 and patient-derived AML cells. []
  • ESCC: this compound decreased tumor formation and weight loss in a dose-dependent manner in a mouse model of ESCC induced by 4-NQO. []

Q7: Are there any clinical trials currently underway with this compound?

A7: While this compound has shown promising preclinical results, the provided research does not mention any ongoing clinical trials.

Q8: What are the known mechanisms of resistance to this compound?

A8: Research suggests that resistance to this compound can emerge through:

  • Upregulation of other anti-apoptotic BCL-2 family members: Increased expression of BCL-XL, BCL-2 A1, or BFL-1 has been observed in some this compound-resistant cells. [, , ]
  • Activation of alternative pro-survival pathways: Increased activity of the MAPK pathway, leading to elevated MCL-1 expression, has been linked to this compound resistance. []
  • Metabolic reprogramming: Targeting glutamine metabolism can sensitize resistant cells to this compound, suggesting metabolic adaptation as a resistance mechanism. [, ]

Q9: Does cross-resistance exist between this compound and other anti-cancer agents?

A9: The research highlights a potential for cross-resistance between this compound and venetoclax (ABT-199), a BCL-2 selective inhibitor. Venetoclax treatment can lead to upregulation of MCL-1, conferring resistance to this compound. [] Conversely, this compound can overcome resistance to ABT-737, a BCL-2/BCL-XL inhibitor, in AML cells by targeting MCL-1. []

Q10: Which combination therapies involving this compound have shown promise in preclinical studies?

A10: this compound has demonstrated synergistic anti-cancer activity in combination with several agents, including:

  • Other BH3 mimetics: Combining this compound with venetoclax (ABT-199), ABT-263 (navitoclax), or A-1155463 (BCL-XL inhibitor) has shown synergistic effects in various cancer cell lines. [, , , , , ]
  • CDK9 inhibitors: Co-administration of this compound with CDK9 inhibitors downregulates MCL-1 expression and enhances apoptosis in ABT-199-resistant cells. []
  • MEK inhibitors: Combined treatment with this compound and the MEK inhibitor cobimetinib effectively reverses apoptosis resistance in BRAFV600E-mutant colorectal cancer cells by suppressing MCL-1 expression. [, ]
  • mTOR inhibitors: this compound synergizes with mTOR inhibitors like AZD2014 and rapamycin to induce apoptosis in AML cells, suggesting a role for mTOR signaling in this compound resistance. []

Q11: What is the rationale for combining this compound with other agents?

A11: Combining this compound with other agents aims to:

  • Overcome resistance mechanisms: Targeting multiple anti-apoptotic proteins or pro-survival pathways can enhance efficacy and potentially prevent or delay resistance development. [, , , , , , , , ]
  • Achieve synergistic cytotoxicity: Combining this compound with other drugs can induce greater cell death than either agent alone. [, , , , , ]

Q12: Are there any known biomarkers to predict the efficacy of this compound or monitor treatment response?

A12: The level of MCL-1 expression in cancer cells is suggested as a potential biomarker for predicting sensitivity to this compound. [, , ] Additionally, the ratio of BIM to BCL-2 has been implicated as a predictor of sensitivity to ABT-199, and considering the interplay between MCL-1 and BCL-2, this ratio could potentially be investigated for this compound as well. []

Q13: Have there been any studies exploring targeted delivery strategies for this compound?

A13: One study describes a biomimetic nanomedicine utilizing apolipoprotein E (ApoE) peptide-decorated red blood cell membrane and pH-sensitive dextran nanoparticles for brain-targeted delivery of this compound in combination with ABT-263 for glioblastoma therapy. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。